molecular formula C9H15N3Si B6185181 1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine CAS No. 2578636-12-9

1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine

Cat. No.: B6185181
CAS No.: 2578636-12-9
M. Wt: 193.3
InChI Key:
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Description

1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a methyl group, a trimethylsilyl-ethynyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Introduction of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Methylation and Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine and trimethylsilyl-ethynyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring.

Scientific Research Applications

1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and differentiation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-imidazole-5-amine
  • 1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrrole-5-amine
  • 1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazole-4-amine

Uniqueness

1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the trimethylsilyl-ethynyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

2578636-12-9

Molecular Formula

C9H15N3Si

Molecular Weight

193.3

Purity

95

Origin of Product

United States

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